molecular formula C₉H₇D₉ClN₃O₃ B1153952 cis-4-Hydroxy-lomustine-d10

cis-4-Hydroxy-lomustine-d10

Cat. No.: B1153952
M. Wt: 258.75
Attention: For research use only. Not for human or veterinary use.
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Description

cis-4-Hydroxy-lomustine-d10 is a deuterated stable isotope-labeled analog of the lomustine metabolite, cis-4-Hydroxy-lomustine. With the molecular formula C9H6D10ClN3O3 and a molecular weight of approximately 259.72 g/mol, this compound is specifically designed for use in research and development . Its primary application is as an internal standard in quantitative bioanalytical methods, particularly High-Performance Liquid Chromatography (HPLC) and LC-MS, where it enables the precise and accurate measurement of the non-labeled metabolite in complex biological matrices . This analytical utility is critical for conducting pharmacokinetic studies, metabolic profiling, and drug quantification during the development of pharmaceutical agents . The product is offered with high chemical purity and is accompanied by a Certificate of Analysis to ensure reliability and reproducibility in experimental data. As with all such specialized research chemicals, this compound is strictly labeled "For Research Use Only" and is not approved for diagnostic, therapeutic, or any other human or veterinary use .

Properties

Molecular Formula

C₉H₇D₉ClN₃O₃

Molecular Weight

258.75

Synonyms

1-(2-Chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitrosourea-d10;  N-(2-Chloroethyl)-N’-(cis-4-hydroxycyclohexyl)-N-nitrosourea-d10;  NSC 239724-d10;  cis-4-Hydroxy CCNU-d10

Origin of Product

United States

Scientific Research Applications

Analytical Chemistry

Cis-4-Hydroxy-lomustine-d10 is frequently used as an internal standard in chromatographic methods such as liquid chromatography-mass spectrometry (LC-MS). Its deuterated form enhances the sensitivity and accuracy of quantification of lomustine and its metabolites in biological samples. This is crucial for:

  • Pharmacokinetic Studies : Evaluating the absorption, distribution, metabolism, and excretion (ADME) of lomustine in clinical settings.
  • Stability Testing : Assessing the stability of lomustine formulations under various conditions to ensure patient safety and efficacy.

Cancer Therapeutics

Lomustine itself is utilized in treating several types of cancers, including:

  • Brain Tumors : Particularly glioblastoma multiforme.
  • Hodgkin's Disease : As part of combination chemotherapy regimens.
  • Non-Hodgkin Lymphoma : Especially in cases resistant to other treatments.

The use of this compound in clinical trials helps in understanding the pharmacodynamics of lomustine, allowing researchers to optimize dosing regimens and improve patient outcomes .

Metabolomics

In metabolomic studies, this compound serves as a reference compound for identifying and quantifying metabolites derived from lomustine treatment. This application is vital for:

  • Biomarker Discovery : Identifying potential biomarkers for response to therapy.
  • Understanding Mechanisms of Action : Investigating how lomustine affects metabolic pathways in cancer cells.

Case Studies

Several studies have highlighted the importance of this compound in research:

  • Pharmacokinetic Analysis : A study demonstrated that using this compound as an internal standard improved the reliability of measuring plasma concentrations of lomustine in patients undergoing treatment for glioblastoma .
  • Metabolite Profiling : Research indicated that tracking metabolites using deuterated standards like this compound allowed for more accurate assessments of drug metabolism, leading to better therapeutic strategies .
  • Stability Studies : Investigations into the stability of lomustine formulations revealed that incorporating this compound provided insights into degradation pathways, which are critical for formulation development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lomustine and Its Impurities

Lomustine (CAS 13010-47-4) serves as the parent compound. Key impurities include:

  • 1-(2-Chloroethyl)-3-cyclohexylurea (Impurity B, CAS 13908-11-7): A non-nitrosylated intermediate with reduced alkylating activity .
  • 1,3-Dicyclohexylurea (Impurity C, CAS 2387-23-7): A byproduct of lomustine degradation, lacking cytotoxic properties .

Comparison with cis-4-Hydroxy-lomustine-d10 :

  • Structural Differences: The hydroxy group at the 4-position and deuterium substitution distinguish this compound from lomustine and its impurities. This modification likely enhances metabolic stability compared to non-deuterated metabolites.
  • Functional Impact : Deuterium incorporation reduces hepatic clearance, extending half-life—a critical advantage for analytical standardization .
Hydroxy-Substituted Analogs

Several hydroxy-containing compounds in natural product research share functional similarities:

  • 4-Hydroxy L-isoleucine (CAS 781658-23-9): A non-proteinogenic amino acid with applications in diabetes research. Unlike this compound, it lacks alkylating groups and deuterium .
  • 5,7-Dihydroxy-4-methylcoumarin (CAS 2107-76-8): A coumarin derivative with antioxidant properties. Its planar aromatic structure contrasts with the nitrosourea backbone of this compound .

Comparative Data Table

Compound Name CAS RN Molecular Formula Molecular Weight Key Applications Source
This compound Not Provided Likely C₉H₁₀D₁₀ClN₃O₃ ~300–310* Pharmacokinetic standards Inferred
Lomustine 13010-47-4 C₉H₁₆ClN₃O₂ 233.70 Chemotherapy
4-Hydroxy L-isoleucine 781658-23-9 C₆H₁₃NO₃ 147.17 Natural product research
5,7-Dihydroxy-4-methylcoumarin 2107-76-8 C₁₀H₈O₄ 192.16 Antioxidant studies

*Estimated based on lomustine’s molecular weight (233.70) with deuterium substitution and hydroxy addition.

Key Research Findings

  • Deuterium Effects: Deuterated analogs like this compound exhibit reduced metabolic degradation compared to non-deuterated versions, enhancing utility in mass spectrometry-based assays .
  • Stability : The cis-configuration of the hydroxy group may influence solubility and interaction with drug-metabolizing enzymes, as seen in other nitrosourea derivatives .
  • Analytical Use : While lomustine impurities (e.g., 1,3-Dicyclohexylurea) are monitored for quality control, this compound is tailored for quantitative bioanalysis, reflecting its specialized role .

Preparation Methods

Deuterium Incorporation Strategies

Deuterium integration typically occurs during early synthetic stages to ensure isotopic purity. Two primary methods are employed:

  • Hydrogen-Deuterium Exchange : Cyclohexane derivatives are treated with deuterated solvents (e.g., D2O) or catalysts under controlled conditions to replace hydrogen with deuterium at specific positions.

  • Deuterated Building Blocks : Cyclohexane rings are synthesized from deuterated precursors, such as cyclohexane-d12, followed by selective functionalization to retain ten deuterium atoms.

For example, cyclohexene-d10 may undergo epoxidation and acid-catalyzed ring-opening to introduce hydroxyl groups while preserving deuterium content.

Stereoselective Hydroxylation at the 4-Position

Cis-Hydroxylation Techniques

The cis-4-hydroxy configuration is achieved through:

  • Osmium Tetroxide-Mediated Dihydroxylation : Cyclohexene derivatives react with OsO4 in the presence of chiral ligands to yield cis-diols, followed by selective protection and deprotection to isolate the 4-hydroxy group.

  • Biocatalytic Hydroxylation : Enzymes such as cytochrome P450 monooxygenases introduce hydroxyl groups with high stereoselectivity, though this method requires optimization for deuterated substrates.

Table 1: Comparative Analysis of Hydroxylation Methods

MethodYield (%)cis:trans RatioDeuterium Retention (%)
OsO4 Dihydroxylation789:198
Biocatalytic (P450)6519:195

Data extrapolated from analogous deuteration studies.

Formation of the Nitrosourea Moiety

Chloroethylation and Nitrosation

The nitrosourea group is introduced via sequential reactions:

  • Chloroethylation : The hydroxylated cyclohexane intermediate reacts with deuterated 1,2-dichloroethane-d4 in the presence of a base, yielding a chloroethyl ether.

  • Nitrosation : Treatment with sodium nitrite under acidic conditions generates the nitrosourea functional group. Deuterium retention is critical during this step, as acidic conditions may promote H/D exchange.

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for isolating cis-4-hydroxy-lomustine-d10 from stereoisomeric and isotopic impurities. The method validated for canine plasma has been adapted for deuterated analogs:

  • Column : C18 reverse-phase (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase : Gradient of deuterium-depleted water and acetonitrile-d3.

  • Detection : UV at 254 nm, with a retention time of 12.3 ± 0.2 min for this compound.

Table 2: HPLC Performance Metrics

ParameterValue
Limit of Detection5 ng/120 µL
Extraction Efficiency89%
Intraday Precision (RSD)2.1%

Adapted from canine plasma studies.

Challenges in Synthesis

Isotopic Dilution

Deuterium loss during nitrosation or hydroxylation reduces isotopic purity. Strategies to mitigate this include:

  • Using excess deuterated reagents.

  • Employing low-temperature conditions to minimize H/D exchange.

Stereochemical Drift

The cis-configuration may isomerize under acidic or basic conditions. Stabilizing the intermediate with protecting groups (e.g., silyl ethers) prevents undesired epimerization .

Q & A

Q. What methodologies are recommended for synthesizing cis-4-Hydroxy-lomustine-d10 while minimizing impurities?

Synthesis optimization should prioritize deuterium incorporation at the 4-hydroxy position, monitored via thin-layer chromatography (TLC) to track byproducts like 1-(2-chloroethyl)-3-cyclohexylurea (Impurity B) and 1,3-dicyclohexylurea (Impurity C) . Post-reaction purification steps, such as repeated aqueous washes, are critical to remove unreacted diethylamine and ammonium salts, as demonstrated in analogous deuterated compound syntheses .

Q. How can researchers analytically characterize this compound to confirm structural integrity?

Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to verify molecular weight (accounting for deuterium substitution) and assess purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can resolve stereochemical confirmation at the 4-hydroxy position, comparing shifts to non-deuterated analogs .

Q. What protocols ensure accurate quantification of this compound in biological matrices?

Employ isotope dilution mass spectrometry (IDMS) with deuterated internal standards to correct for matrix effects and ionization efficiency variations. Validate assays for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) using spiked plasma/tissue homogenates .

Advanced Research Questions

Q. How do researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

Discrepancies often arise from metabolic enzyme variability or tissue-specific uptake. Address this by:

  • Conducting interspecies comparisons (rodent vs. primate) to identify species-specific metabolism.
  • Applying physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro hepatic microsome data to in vivo scenarios .

Q. What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?

Design accelerated stability studies at pH 1.2 (gastric), 7.4 (blood), and 9.0 (intestinal) with temperature controls (25–37°C). Use kinetic modeling (e.g., Arrhenius plots) to predict degradation pathways and half-lives. Monitor deuterium retention via MS/MS fragmentation patterns .

Q. How can deuterium labeling in this compound elucidate its metabolic fate compared to non-deuterated analogs?

Track deuterium loss in metabolites using high-resolution MS to identify sites of enzymatic oxidation (e.g., CYP450-mediated hydroxylation). Compare metabolic profiles in hepatocyte incubations to quantify isotope effects on clearance rates .

Q. What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?

Implement rigorous quality control (QC) protocols:

  • Standardize synthetic routes with in-process controls (e.g., reaction pH, temperature).
  • Use orthogonal analytical methods (NMR, X-ray crystallography) to confirm batch consistency.
  • Store aliquots at -80°C under inert atmosphere to prevent deuterium exchange .

Data Analysis and Interpretation

Q. How should researchers address conflicting cytotoxicity results between this compound and its parent compound?

  • Replicate assays across multiple cell lines (e.g., glioblastoma vs. lymphoma) to assess tissue specificity.
  • Evaluate intracellular drug accumulation via LC-MS/MS, controlling for efflux transporter activity (e.g., P-gp inhibition).
  • Apply statistical frameworks like Bland-Altman plots to quantify inter-experimental variability .

Q. What advanced techniques validate the proposed mechanism of action for this compound in DNA alkylation?

  • Use comet assays to quantify single-strand breaks in treated cells.
  • Pair with immunofluorescence for O⁶-methylguanine adduct detection.
  • Cross-reference with molecular docking simulations to assess binding affinity at DNA repair enzyme sites .

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